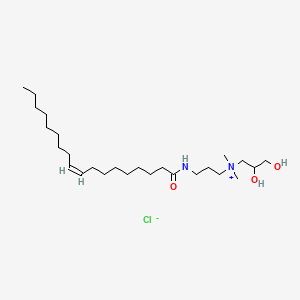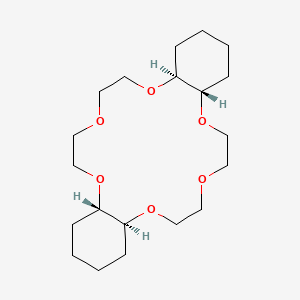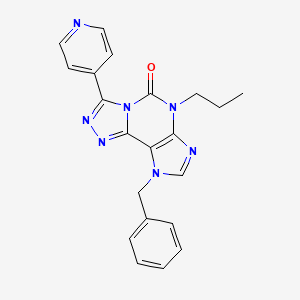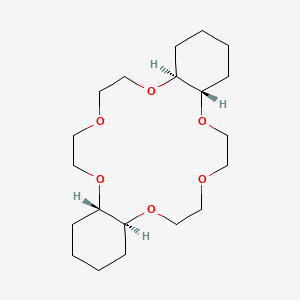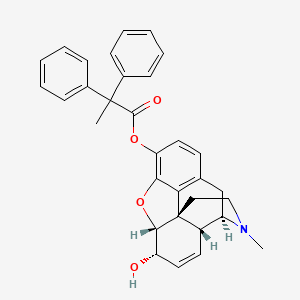
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is a complex organic compound with a molecular formula of C18H22BrN3·HCl. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pyridine ring through an amino linkage. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride typically involves a multi-step process. One common method includes the bromination of alpha-methylbenzylamine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine maleate
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine sulfate
Uniqueness
Compared to similar compounds, 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for certain applications in biological research and industrial processes.
Propriétés
Numéro CAS |
94822-86-3 |
|---|---|
Formule moléculaire |
C17H23BrClN3 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
N'-[1-(4-bromophenyl)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H22BrN3.ClH/c1-14(15-7-9-16(18)10-8-15)21(13-12-20(2)3)17-6-4-5-11-19-17;/h4-11,14H,12-13H2,1-3H3;1H |
Clé InChI |
YPQYRDWFKSECRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)N(CCN(C)C)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
